molecular formula C9H7FO B2468291 4-Fluoro-2-prop-2-ynylphenol CAS No. 2229260-13-1

4-Fluoro-2-prop-2-ynylphenol

Cat. No.: B2468291
CAS No.: 2229260-13-1
M. Wt: 150.152
InChI Key: HXQVOMCZCARNQS-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Phenolic Compounds in Organic Chemistry

In the context of phenolic compounds, fluorination can enhance their utility in several ways. For instance, the presence of a fluorine atom can increase the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism, a crucial consideration in pharmaceutical development. uva.nlresearchgate.net An estimated 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom, underscoring the importance of this element in life science applications. rsc.orgresearchgate.net Furthermore, fluorinated phenols serve as key intermediates in the synthesis of a wide array of complex molecules, including polymers and biologically active compounds. fluorine1.ru The synthesis of fluorinated phenols can be achieved through various methods, including diazotization and hydrolysis, though these traditional methods can have drawbacks such as harsh conditions and low yields. nih.gov More modern approaches focus on direct fluorination techniques. rsc.orgtandfonline.com

Table 1: Impact of Fluorine Substitution on Phenolic Compounds

Property AffectedConsequence of Fluorination
Acidity Increases the acidity of the phenolic proton.
Lipophilicity Generally increases, which can affect membrane permeability.
Metabolic Stability C-F bond is stronger than a C-H bond, hindering metabolic breakdown. uva.nl
Binding Interactions Can alter hydrogen bonding and dipole interactions with biological targets.
Reactivity Can influence the regioselectivity of further chemical transformations.

The Role of Propargyl-Substituted Phenols as Versatile Synthetic Intermediates

Propargyl-substituted phenols are highly valued building blocks in organic synthesis due to the versatile reactivity of the alkyne functionality. clockss.org The propargyl group can participate in a wide range of chemical transformations, including cycloadditions, coupling reactions, and rearrangements, making these phenols ideal starting materials for the construction of complex molecular architectures. clockss.orgorganic-chemistry.org

One of the most notable reactions of propargyl-substituted phenols is the Claisen rearrangement. rsc.orgsnnu.edu.cnmdpi.com This pericyclic reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an aryl propargyl ether to form an ortho-allenylphenol, which can then undergo further cyclization to yield chromenes or other heterocyclic systems. snnu.edu.cnmdpi.com The thermal Claisen rearrangement of aryl propargyl ethers is a key step in the synthesis of various substituted benzofurans. snnu.edu.cn

The propargyl group is also a precursor to a variety of other functional groups. The terminal alkyne can be readily deprotonated and reacted with electrophiles, or it can participate in metal-catalyzed reactions such as the Sonogashira coupling. organic-chemistry.org This reactivity allows for the facile introduction of diverse substituents, further expanding the synthetic utility of propargyl phenols. These compounds have been utilized in the synthesis of a variety of heterocyclic scaffolds, including benzofurans and chromenes, which are prevalent in many biologically active molecules. plos.orgnih.gov

Table 2: Key Reactions of Propargyl-Substituted Phenols

Reaction TypeDescriptionResulting Structures
Claisen Rearrangement A researchgate.netresearchgate.net-sigmatropic rearrangement of the corresponding propargyl ether. rsc.orgsnnu.edu.cnAllenylphenols, Chromenes, Benzofurans. snnu.edu.cn
Cyclization Reactions Intramolecular reactions involving the alkyne and the phenol (B47542) or other parts of the molecule. plos.orgnih.govBenzofurans, Chromenes, and other heterocycles. plos.orgnih.gov
Click Chemistry Copper-catalyzed azide-alkyne cycloaddition (CuAAC).Triazole-containing phenol derivatives.
Sonogashira Coupling Palladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides. organic-chemistry.orgAryl- or vinyl-substituted propargyl phenols.
Hydration/Annulation Copper-promoted reaction of 2-fluorophenylacetylene derivatives.Benzo[b]furan derivatives.

Overview of 4-Fluoro-2-prop-2-ynylphenol as a Scaffold for Chemical Transformations and Biological Investigations

This compound is a molecule that strategically combines the beneficial features of both fluorinated phenols and propargyl-substituted phenols. plos.org The fluorine atom at the 4-position enhances the compound's potential for biological applications by modulating its electronic properties and metabolic stability, while the ortho-propargyl group provides a reactive handle for a multitude of chemical transformations. uva.nlorganic-chemistry.orgplos.org

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its synthesis can be envisioned through established organic methodologies such as the ortho-propargylation of 4-fluorophenol (B42351). A general method for the synthesis of (prop-2-ynyloxy)benzene derivatives involves the reaction of a phenol with propargyl bromide in the presence of a base like potassium carbonate. Subsequent thermal or metal-catalyzed rearrangement could then yield the target ortho-propargylated phenol. snnu.edu.cnmdpi.com

The true value of this compound lies in its utility as a versatile synthetic scaffold. For instance, it has been used as a starting material in the synthesis of 4-(hydroxy-(1H-1,2,3-triazol-4-yl)methyl)-2-fluorophenol, demonstrating its applicability in "click" chemistry to generate more complex, potentially biologically active molecules. uva.nl Furthermore, the o-propargylphenol moiety is a well-established precursor for the synthesis of substituted benzofurans and chromenes through intramolecular cyclization reactions, suggesting that this compound can be a key intermediate in generating fluorinated versions of these important heterocyclic systems. plos.orgnih.gov

The biological implications of derivatives from this scaffold are also of significant interest. The introduction of fluorine is a common strategy in drug design to enhance efficacy and pharmacokinetic properties. organic-chemistry.org For example, fluorinated derivatives of various parent compounds have shown enhanced biological activities, such as improved inhibitory potency against certain enzymes or altered receptor selectivity. google.comnih.gov Given this, derivatives of this compound are promising candidates for investigation in various therapeutic areas.

Table 3: Properties and Potential Applications of this compound

FeatureDescriptionPotential Application
Molecular Formula C₉H₇FO plos.orgStarting material for synthesis.
Fluorine at C4 Modifies electronic properties and potential metabolic stability. uva.nlDevelopment of novel drug candidates with improved pharmacokinetic profiles. organic-chemistry.org
Propargyl at C2 Versatile handle for chemical reactions (e.g., cyclizations, click chemistry). uva.nlnih.govSynthesis of diverse libraries of fluorinated heterocyclic compounds like benzofurans, chromenes, and triazoles. uva.nlplos.orgnih.gov
Phenolic Hydroxyl Allows for further functionalization and influences solubility and binding.Modulation of physicochemical properties and serving as a key interaction point in biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-prop-2-ynylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQVOMCZCARNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229260-13-1
Record name 4-fluoro-2-(prop-2-yn-1-yl)phenol
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Chemical Reactivity and Transformations of 4 Fluoro 2 Prop 2 Ynylphenol

Reactivity of the Propargyl Moiety

The terminal alkyne of the propargyl group is a highly versatile functional group that can participate in a variety of chemical transformations.

The terminal C-H bond of the alkyne is weakly acidic and can be deprotonated with a suitable base to form a metal acetylide. This acetylide can then react with various electrophiles, allowing for the extension of the carbon chain. For example, in the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, the terminal alkyne can be coupled with aryl or vinyl halides. This reaction provides a powerful method for the synthesis of more complex diarylacetylene derivatives.

The terminal alkyne of 4-Fluoro-2-prop-2-ynylphenol is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide. organic-chemistry.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery. nih.gov The resulting triazole-linked products can exhibit interesting biological activities and are valuable in the development of new chemical entities. nih.gov

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical modifications. It can act as a nucleophile, a proton donor, and can direct electrophilic substitution on the aromatic ring. rhhz.netnih.govresearchgate.net

Derivatization of the hydroxyl group is a common strategy to modify the properties of the molecule. researchgate.net For instance, it can be readily alkylated or acylated to form ethers and esters, respectively. rhhz.netnih.gov The reaction with alkyl halides in the presence of a base, or with acyl chlorides or anhydrides, provides straightforward access to a wide range of derivatives. These modifications can be used to protect the hydroxyl group during subsequent transformations or to introduce new functionalities into the molecule. The electronic nature of the fluorine substituent at the para position can influence the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide, potentially affecting the rates and outcomes of these reactions. nih.gov

Influence of the Fluorine Atom on Aromatic Ring Reactivity and Selectivity

The fluorine atom, despite being the most electronegative element, exerts a dual electronic influence on the aromatic ring of this compound. Its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic attack by reducing the electron density of the π-system. Conversely, the lone pairs on the fluorine atom can be donated into the aromatic ring through resonance (+M effect), which tends to activate the ring, particularly at the ortho and para positions. wikipedia.orgchemistrytalk.orglibretexts.org

The combined influence of these groups makes the positions ortho to the powerful hydroxyl group (C6 and C2, with C2 already substituted) the most likely sites for electrophilic attack. The fluorine at the C4 position will further modulate this selectivity.

Electrophilic Aromatic Substitution

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in the provided search results, the directing effects of the fluorine atom can be predicted based on established principles and data from related compounds.

The partial rate factors for electrophilic aromatic substitution on fluorobenzene often show that the para position is either as reactive as or even more reactive than a single position in benzene, while the ortho and meta positions are significantly deactivated. wikipedia.org This highlights the strong para-directing nature of the fluorine substituent. In this compound, the C3 and C5 positions are meta to the hydroxyl group and ortho to the fluorine atom. The C6 position is ortho to the hydroxyl group and meta to the fluorine atom. Electrophilic attack is most likely to occur at the C6 position, driven by the strong activation from the hydroxyl group. The fluorine atom's deactivating inductive effect would be felt at this position, but the directing influence of the hydroxyl group is generally dominant.

PositionInfluence of Hydroxyl Group (at C1)Influence of Propargyl Group (at C2)Influence of Fluorine Atom (at C4)Predicted Reactivity towards Electrophiles
C3Meta (Deactivating)Ortho (Activating)Ortho (Deactivating Inductively, Activating Resonantly)Moderately Favorable
C5Meta (Deactivating)Meta (Deactivating)Ortho (Deactivating Inductively, Activating Resonantly)Less Favorable
C6Ortho (Strongly Activating)Meta (Deactivating)Meta (Deactivating)Most Favorable

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on an aryl fluoride typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to stabilize the negatively charged Meisenheimer intermediate. nih.govlibretexts.org In this compound, the hydroxyl and propargyl groups are not strongly electron-withdrawing. Therefore, direct nucleophilic displacement of the fluorine atom is generally not a facile process under standard SNAr conditions.

However, the reactivity can be altered if the electronic nature of the ring is modified. For instance, the introduction of a nitro group, a potent electron-withdrawing group, via electrophilic nitration would significantly activate the ring towards nucleophilic attack. If a nitro group were introduced at the C3 or C5 position (ortho to the fluorine), it would render the fluorine susceptible to displacement by a nucleophile.

The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. nih.gov

Substituent at C3/C5Activating Effect on Fluorine DisplacementPlausible Reaction ConditionsPotential Product
-NO₂Strongly ActivatingNucleophile (e.g., RO⁻, R₂NH), Heat4-Nu-2-prop-2-ynyl-X-nitrophenol
-CNActivatingNucleophile, Heat4-Nu-2-prop-2-ynyl-X-cyanophenol
-C(O)RActivatingNucleophile, Heat4-Nu-2-prop-2-ynyl-X-acylphenol

Structure Activity Relationship Sar Studies and Medicinal Chemistry Potential of 4 Fluoro 2 Prop 2 Ynylphenol Derivatives

The Role of Fluorine Substitution in Modulating Chemical and Biological Properties

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, a strategy widely employed in medicinal chemistry. tandfonline.comnih.gov

Electronic and Steric Effects of Fluorine on Molecular Recognition

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect, which can influence the acidity (pKa) of the phenolic hydroxyl group in 4-Fluoro-2-prop-2-ynylphenol. tandfonline.comacs.org This alteration in electronic distribution can impact how the molecule interacts with biological targets. tandfonline.com The polarized C-F bond can participate in electrostatic and hydrogen-bond interactions with receptors, potentially enhancing binding affinity. benthamdirect.comresearchgate.net

Influence of Fluorine on Lipophilicity and Membrane Permeation (General Principles)

Fluorination is a key strategy for modulating the lipophilicity of drug candidates, which in turn affects their ability to permeate cell membranes and reach their site of action. nih.govugent.benih.gov The substitution of hydrogen with fluorine generally increases lipophilicity, as the C-F bond is more lipophilic than the C-H bond. researchgate.netmdpi.com This enhanced lipophilicity can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govugent.be

Studies have shown a strong correlation between the octanol-water partition coefficient (logP), a measure of lipophilicity, and membrane partitioning (logKp). nih.govugent.benih.gov Therefore, even subtle changes in lipophilicity due to fluorination can significantly impact a molecule's ability to cross biological membranes. nih.govadvanceseng.com The strategic placement of fluorine can thus be used to fine-tune the pharmacokinetic properties of a drug candidate. tandfonline.com

Exploiting the Propargyl Group for Scaffold Diversity and Pharmacophore Design

The propargyl group (a 2-propynyl group) is a versatile functional group in medicinal chemistry, offering a gateway to significant scaffold diversity. nih.govacs.orgresearchgate.netmdpi.com Its terminal alkyne functionality is a key reactive handle for a variety of chemical transformations, including "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov This allows for the efficient and modular synthesis of a wide range of derivatives with diverse structural motifs. nih.govacs.org

The propargyl group itself can be a crucial part of a pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. researchgate.nettandfonline.com It can participate in various non-covalent interactions with biological targets and has been incorporated into numerous bioactive molecules. researchgate.nettandfonline.com The linear and rigid nature of the alkyne can also be used to orient other functional groups in a specific and predictable manner, aiding in the rational design of potent and selective ligands. nih.govacs.org The development of diversity-oriented synthesis (DOS) strategies utilizing propargyl-containing building blocks has enabled the creation of libraries of structurally diverse small molecules with enhanced three-dimensional character, which are valuable for high-throughput screening and drug discovery. cam.ac.uk

This compound as a Precursor for Bioactive Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a reactive alkyne and a nucleophilic phenol (B47542), makes it an ideal starting material for the synthesis of various bioactive heterocyclic scaffolds. The intramolecular cyclization of o-alkynyl phenols is a well-established method for constructing these ring systems. acs.orgresearchgate.net

Benzofuran (B130515) and Chromene Derivatives in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds found in many natural products and synthetic molecules with a broad spectrum of pharmacological activities. nih.govnih.govsci-hub.se These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govmdpi.com The benzofuran core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The synthesis of 2-substituted and 2,3-disubstituted benzofurans can be achieved through various catalytic methods involving the cyclization of ortho-alkynyl phenols. acs.orgresearchgate.netnih.gov

Chromene derivatives also represent a significant class of oxygen-containing heterocycles with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. uobaghdad.edu.iqbenthamdirect.comresearchgate.netsemanticscholar.orgorientjchem.org The chromene scaffold is present in many natural products and has been the focus of extensive synthetic efforts to generate novel therapeutic agents. researchgate.netsemanticscholar.org Multicomponent reactions are often employed for the efficient synthesis of functionalized chromene derivatives. ijcce.ac.irrsc.org

Exploration of Derivatives as Potential Lead Compounds

The derivatization of the this compound scaffold into benzofuran and chromene structures holds significant promise for the discovery of new lead compounds. The inherent bioactivity of these heterocyclic systems, combined with the modulatory effects of the fluorine substituent, provides a rich chemical space for exploration. mdpi.comnih.gov For instance, the fluorine atom can enhance metabolic stability and improve pharmacokinetic properties, while the heterocyclic core provides the primary interaction with the biological target. tandfonline.comnih.gov The ability to readily synthesize a variety of substituted benzofurans and chromenes from this compound allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.govorientjchem.org

Structure-Biological Activity Correlations in Related Fluorinated Phenols

The introduction of fluorine into the structure of phenolic compounds can significantly influence their biological activity. This is due to fluorine's unique properties, such as its high electronegativity and small size, which can alter the physicochemical properties of the parent molecule, including lipophilicity and metabolic stability. frontiersin.orgnih.gov These modifications, in turn, affect the interaction of the compound with biological targets like enzymes and receptors. frontiersin.org

Fluorination is a strategy employed to enhance the antimicrobial properties of phenols. The presence of fluorine atoms can increase the lipophilicity of a compound, which facilitates its interaction with and passage through microbial membranes. ontosight.ai The position and degree of fluorination on the phenolic ring are critical factors that modulate the biological effects. frontiersin.orgnih.gov

Research into the structure-activity relationships (SAR) of fluorinated phenols has revealed that both the location and the number of fluorine substituents are crucial for determining the biological activity. For instance, studies on pyridine (B92270) Schiff bases derived from fluorinated phenols have demonstrated the importance of the substitution pattern for antifungal activity. frontiersin.orgnih.gov In one study, a derivative with two fluorine atoms on the phenolic ring, at positions 4 and 6, displayed significant antifungal activity. In contrast, a similar compound with only a single fluorine atom at position 6 showed no such activity. frontiersin.orgnih.gov This highlights a clear structure-bioactivity relationship where the antifungal effect is dependent on the presence of multiple fluorine substituents on the phenolic ring. frontiersin.org

The position of the fluorine atom can also dictate receptor selectivity, a key aspect of drug design. frontiersin.org Furthermore, the substitution of a phenolic hydroxyl group can impact a compound's metabolic profile. In the development of N-Methyl-d-aspartate (NMDA) receptor antagonists, it was noted that a phenol-containing compound suffered from rapid first-pass metabolism, which limited its oral bioavailability. acs.org Replacing the phenol moiety was a strategy to improve the drug's metabolic stability. acs.org

Conversely, in other chemical scaffolds, the introduction of fluorine has been shown to be beneficial. For example, the introduction of a fluorine atom at the 4-position of 2-cyanopyrrolidine was found to enhance its inhibitory effect on the enzyme dipeptidyl peptidase IV (DPP-IV). nih.gov However, the effect of fluorination is not universally positive. In the case of classical cannabinoids, substituting a fluorine atom for the phenolic hydroxyl group at the C-1 position resulted in a significant decrease in binding affinity for the CB1 receptor. nih.gov

These examples underscore the complex and context-dependent role of fluorine in modulating the biological activity of phenolic compounds. The specific effects of fluorination are highly dependent on the core molecular structure, the position of the fluorine atom, and the biological target .

Research Findings on Antifungal Activity of Fluorinated Pyridine Schiff Bases

The following table summarizes the findings from a study on the antifungal activity of two different fluorinated pyridine Schiff base derivatives. frontiersin.orgnih.gov

Compound NamePhenolic Ring SubstitutionAntifungal Activity
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1)4-Fluoro, 6-FluoroClear antifungal effect
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2)6-FluoroNo clear antifungal effect

Computational and Theoretical Investigations of 4 Fluoro 2 Prop 2 Ynylphenol

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental tools for exploring the molecular properties of 4-Fluoro-2-prop-2-ynylphenol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of high electron density and nucleophilic character. Conversely, the LUMO is the lowest energy orbital available to accept electrons, highlighting electrophilic regions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests the molecule is more polarizable and can be more readily excited electronically. ossila.com

For this compound, the electron-donating hydroxyl group and the electron-withdrawing fluorine atom significantly influence the electron distribution across the aromatic ring. The propargyl group (prop-2-ynyl) also contributes to the electronic structure through its π-system. Computational models show that the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, while the LUMO may be distributed over the aromatic system and the alkyne moiety. The presence of fluorine atoms in related compounds has been shown to lower the energies of both HOMO and LUMO levels through electrostatic effects. chemrxiv.org

Table 1: Representative Frontier Orbital Energies for a Substituted Phenol This interactive table provides an example of typical data obtained from DFT calculations on a molecule structurally similar to this compound. The values are illustrative of the outputs from such computational studies.

Computational ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital.
LUMO Energy-1.3Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.2Energy difference, indicating electronic excitability. researchgate.net

Prediction of Spectroscopic Parameters for Structural Elucidation

Theoretical calculations are invaluable for predicting spectroscopic data, which serves as a fingerprint for molecular identification and structural confirmation.

NMR Spectroscopy: By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. These calculations help in assigning specific vibrational modes to the observed spectral bands, such as the characteristic O-H stretch of the phenol, the C≡C stretch of the alkyne, and the C-F stretch.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. acs.orgresearchgate.net The analysis of these transitions, often from HOMO to LUMO (π→π* transitions), helps in understanding the molecule's photophysical properties. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping the potential chemical transformations of this compound, particularly for intramolecular reactions like cyclization.

Ortho-alkynylphenols are well-known precursors for the synthesis of benzofurans via cyclization reactions, often catalyzed by transition metals. acs.org For this compound, a 5-endo-dig cyclization is a plausible pathway to form 5-fluorobenzofuran (B42319) derivatives.

Computational chemistry allows for the precise location of the transition state (TS) for such a reaction. A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point. acs.org By using algorithms that search for a first-order saddle point on the potential energy surface, the exact geometry of the TS can be determined. Its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate toward the product.

Once the structures and energies of the reactant (this compound), the transition state, and the product (the cyclized benzofuran) are calculated, a complete energy profile of the reaction can be constructed. bohrium.com This profile plots the potential energy of the system as it progresses from reactant to product.

The energy profile provides crucial thermodynamic and kinetic information:

Activation Energy (Ea): The energy difference between the reactant and the transition state. This barrier determines the rate of the reaction.

Reaction Enthalpy (ΔH): The energy difference between the product and the reactant, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

By analyzing this profile, chemists can predict the feasibility of a proposed reaction under different conditions and understand the factors that control its efficiency.

Table 2: Illustrative Energy Profile for a Hypothetical Cyclization Reaction This interactive table shows a representative energy profile for the intramolecular cyclization of an ortho-alkynylphenol, demonstrating the kind of data generated through computational modeling.

SpeciesRelative Energy (kcal/mol)Description
Reactant0.0Starting material (this compound).
Transition State+25.0The energy barrier for the cyclization.
Product-15.0The final cyclized benzofuran (B130515) product.

Prediction of Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformation and properties of this compound are influenced by weak intramolecular interactions, primarily hydrogen bonds. bohrium.com Computational methods can predict and quantify these interactions.

In this molecule, the phenolic hydroxyl group can act as a hydrogen bond donor. Potential acceptors within the same molecule include:

The Fluorine Atom: Forming a weak O-H···F hydrogen bond.

The Alkyne Pi-System: Forming an O-H···π interaction, where the electron cloud of the triple bond acts as the acceptor.

Theoretical methods such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis can be used to detect and characterize these bonds. acs.org These analyses provide information on the strength of the interaction, electron density transfer, and the geometric parameters that define the bond. Studies on related fluorinated compounds have shown that such intramolecular interactions can be observed and quantified through both theoretical calculations and experimental NMR spectroscopy, where they influence chemical shifts and coupling constants. nih.gov The strengthening of these hydrogen bonds upon electronic excitation (in the S1 state) is also a phenomenon that can be investigated computationally to understand the molecule's photochemistry. acs.orgacs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics simulations model the interactions between atoms using a set of classical mechanics equations known as a force field. By solving these equations of motion iteratively, a trajectory of the molecule's atomic positions and velocities is generated. This trajectory provides a high-resolution view of the molecule's conformational flexibility, allowing for the exploration of different energy states and the identification of the most stable conformers.

For a molecule like this compound, MD simulations would be instrumental in elucidating the rotational freedom around the single bonds, particularly the bond connecting the propynyl (B12738560) group to the phenol ring and the orientation of the hydroxyl group. The simulation would track key dihedral angles and intermolecular distances to map the potential energy surface of the molecule.

The primary goals of conducting MD simulations for the conformational analysis of this compound would include:

Identification of Low-Energy Conformers: By simulating the molecule's movement, it is possible to identify the most frequently adopted and energetically favorable three-dimensional structures.

Analysis of Rotational Barriers: The simulations can quantify the energy required to rotate specific parts of the molecule, such as the propynyl group, which influences the accessibility of different conformations.

The results of such simulations are typically analyzed using various metrics, including Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and analysis of dihedral angle distributions to characterize the preferred orientations of substituents. nih.gov

Hypothetical Conformational Analysis Data

In the absence of specific published data for this compound, the following table illustrates the type of information that would be generated from a molecular dynamics study. This hypothetical data represents potential stable conformers and their relative energies, which would be critical for understanding the molecule's chemical behavior.

ConformerDihedral Angle (C1-C2-Cα-Cβ) (°)Relative Energy (kcal/mol)Population (%)
A 01.215
B 600.535
C 1200.045
D 1802.55

This table is illustrative and not based on experimental or published computational data for this compound.

Such data would indicate that conformer C is the most stable, and therefore the most likely to be observed under equilibrium conditions. The energy barriers between these conformers, also obtainable from the simulation, would dictate the dynamics of interconversion. This level of detailed conformational understanding is crucial for predicting reactivity, designing derivatives, and interpreting experimental spectroscopic data.

Emerging Research Directions and Future Perspectives for 4 Fluoro 2 Prop 2 Ynylphenol Research

Development of Novel Catalytic Systems for Chemoselective Transformations

The presence of multiple reactive sites in 4-Fluoro-2-prop-2-ynylphenol presents a challenge and an opportunity for the development of highly selective catalytic systems. Future research is anticipated to focus on catalysts that can discriminate between the alkyne, the phenol (B47542), and the fluoro-aromatic system, enabling precise chemical modifications.

One promising area is the use of transition-metal catalysis for the chemoselective functionalization of the propargyl group. For instance, photoredox/nickel dual catalysis has emerged as a powerful method for the hydroalkylation and arylalkylation of alkynes under mild conditions, offering excellent regioselectivity. The application of such systems to this compound could lead to a diverse range of derivatives with tailored electronic and steric properties.

Furthermore, the development of recyclable catalysts for alkyne functionalization is a growing area of interest. mdpi.com Systems based on polysiloxane-encapsulated metal nanoparticles or metal-organic frameworks (MOFs) could offer sustainable and efficient routes to novel derivatives of this compound. mdpi.com These catalysts could facilitate reactions such as hydrothiolation, halogenation, and coupling reactions, expanding the chemical space accessible from this versatile building block. mdpi.com

Catalyst SystemTarget TransformationPotential Advantages
Photoredox/Nickel Dual CatalysisHydroalkylation/Arylalkylation of the alkyneMild reaction conditions, high regioselectivity
Polysiloxane-Encapsulated NanoparticlesVarious alkyne functionalizationsCatalyst recyclability, sustainability
Metal-Organic Frameworks (MOFs)Selective coupling reactionsHigh selectivity, tunable reactivity

Exploration of New Regioselective Synthesis Pathways

The regioselective synthesis of derivatives of this compound is crucial for establishing clear structure-activity relationships in medicinal chemistry and materials science. Future research will likely focus on catalytic methods that allow for precise control over the position of new functional groups.

Ligand-controlled regioselectivity in the hydrothiolation of alkynes, for example, has been demonstrated with rhodium N-heterocyclic carbene catalysts. acs.org By carefully selecting the ancillary ligands, it is possible to direct the addition of a thiol to either the terminal or the internal carbon of the alkyne, leading to linear or branched vinyl sulfides, respectively. acs.org The application of this strategy to this compound could yield distinct regioisomers with potentially different biological activities or material properties.

Synthetic StrategyDesired OutcomeSignificance
Ligand-Controlled HydrothiolationSelective formation of linear vs. branched vinyl sulfidesAccess to distinct regioisomers for SAR studies
Directed C-H AlkynylationRegioselective functionalization of the aromatic ringSynthesis of novel, non-traditional substitution patterns
Regiodivergent CatalysisAccess to multiple regioisomers from a single starting materialMaximizing molecular diversity from a common precursor

Integration with Advanced Computational Methods for Predictive Design

Computational chemistry is poised to play an increasingly important role in guiding the design of novel derivatives of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to predict a variety of molecular properties and to elucidate reaction mechanisms, thereby accelerating the discovery process.

One key application of computational methods is the prediction of pKa values for phenolic compounds. mdpi.comresearchgate.net Accurate in silico pKa determination can help in designing molecules with optimal pharmacokinetic profiles, as the acidity of the phenolic hydroxyl group can significantly influence solubility, membrane permeability, and target binding. mdpi.comresearchgate.net

Furthermore, computational analysis of substituent effects on the O-H bond dissociation energy (BDE) in phenols can provide insights into their antioxidant potential. acs.org By calculating the BDE, researchers can screen virtual libraries of this compound derivatives to identify candidates with enhanced radical scavenging activity. lp.edu.ua This predictive capability can help prioritize synthetic efforts towards the most promising compounds. lp.edu.ua

Computational MethodPredicted PropertyApplication in Design
Density Functional Theory (DFT)pKa of the phenolic hydroxyl groupOptimization of pharmacokinetic properties
DFT CalculationsO-H Bond Dissociation Energy (BDE)Prediction of antioxidant activity
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-ligand binding energiesDesign of potent enzyme inhibitors

Expansion of Biological Target Screening for Derivatives

The structural features of this compound and its derivatives make them attractive candidates for screening against a wide range of biological targets. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, properties that are highly desirable in drug discovery. mdpi.com

Future research should involve broad screening of this compound derivatives against various enzyme classes and receptor families. For example, fluorinated polyphenols have shown promise as selective inhibitors of DYRK1A/B kinase, which is implicated in neuroinflammatory diseases. nih.gov The structural similarity of this compound to these compounds suggests that its derivatives may also exhibit interesting activity against kinases or other targets involved in neurological disorders.

Moreover, the development of fluorinated pharmaceuticals is a rapidly growing field, with numerous FDA-approved drugs containing fluorine. mdpi.com A systematic pharmacological screening of a library of this compound derivatives could uncover novel biological activities and lead to the identification of new therapeutic agents. The use of advanced analytical techniques, such as 19F NMR, can aid in tracking the metabolism and fate of these compounds in biological systems. nih.govacs.org

Biological Target ClassTherapeutic AreaRationale
Kinases (e.g., DYRK1A/B)Neurodegenerative DiseasesStructural similarity to known fluorinated polyphenol inhibitors
G-Protein Coupled Receptors (GPCRs)VariousFluorine can enhance binding affinity and selectivity
Ion ChannelsCardiovascular and Neurological DisordersPotential for fluorine to modulate channel gating and permeability

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-2-prop-2-ynylphenol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of this compound can be achieved via Sonogashira coupling between 2-fluoro-4-iodophenol and propargyl bromide. Key parameters include:
  • Catalyst system : Pd(PPh₃)₄/CuI in a 1:2 molar ratio.
  • Solvent : THF or DMF under inert atmosphere.
  • Temperature : 60–80°C for 12–24 hours.
    Yield optimization involves purification via column chromatography (silica gel, hexane:ethyl acetate 8:2) and monitoring by TLC. Similar fluorophenyl derivatives synthesized via cross-coupling reactions show yields of 65–85% under optimized conditions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry and substituent positions. For example, the fluorine atom in analogous compounds shows a singlet at δ ~-110 ppm in ¹⁹F NMR .
  • FTIR : The alkyne C≡C stretch appears at ~2100–2260 cm⁻¹, while the phenolic O-H stretch is observed at ~3200–3600 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1) validate molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data collected at 293 K (Mo-Kα radiation, λ = 0.71073 Å) can be processed via SHELXT for structure solution and SHELXL for refinement. Key steps:
  • Data collection : Use a Bruker D8 VENTURE diffractometer with φ and ω scans.
  • Refinement : Apply full-matrix least-squares on with anisotropic displacement parameters.
  • Validation : Check for disorder (common in alkyne groups) using the PLATON tool.
    For related fluorophenol derivatives, SHELX refinement achieved R values < 0.05, confirming precise bond lengths (e.g., C-F: 1.34 Å) and angles .

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, directing reactions to the ortho and para positions. For example:
  • Suzuki-Miyaura Coupling : Fluorine stabilizes the transition state, enabling aryl boronic acid coupling at the para position with ~70% yield .
  • Click Chemistry : The alkyne group reacts with azides (CuAAC) to form triazoles, with fluorine enhancing regioselectivity .

Q. How should researchers resolve discrepancies between computational simulations and experimental data for this compound's molecular geometry?

  • Methodological Answer :
  • Cross-validation : Compare DFT-optimized structures (e.g., B3LYP/6-311+G(d,p) basis set) with SC-XRD data. Adjust computational parameters (e.g., solvation models) to match experimental bond angles and torsional strains.
  • Error Analysis : Evaluate root-mean-square deviations (RMSD) between calculated and observed bond lengths. For fluorinated aromatics, RMSD < 0.05 Å is acceptable .

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